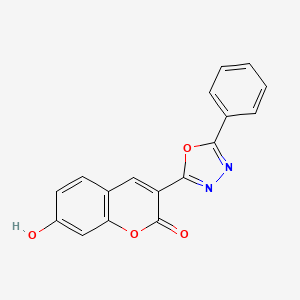
3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin” belongs to a class of compounds known as 1,3,4-oxadiazoles . These compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties .
Synthesis Analysis
A series of similar compounds, 3-(5-phenyl-1,3,4-oxadiazole-2-yl)-2-(substituted styryl)-quinazoline-4(3H)-ones, were synthesized by reacting 2-methyl-3-(5-phenyl-1,3,4-oxadiazole-2-yl)-quinazoline-4(3H)-one 2 and substituted benzaldehydes in glacial acetic acid .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 2-methyl-3-(5-phenyl-1,3,4-oxadiazole-2-yl)-quinazoline-4(3H)-one 2 was obtained by refluxing 2-methylbenzoxazin-4(3H)-one with the 2-amino-5-phenyl-1,3,4-oxadiazole 1 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Researchers have synthesized and assessed the antimicrobial activities of novel coumarins featuring 1,2,4-oxadiazole, demonstrating their effectiveness against a range of bacterial and fungal strains. The creation of coumarin-incorporated 1,3,4-oxadiazole derivatives and their evaluation against specific microbial strains have shown significant antimicrobial properties, suggesting these compounds could serve as potential antimicrobial agents (Krishna et al., 2015); (Bhat et al., 2013).
Antioxidant Properties
Several studies have focused on the synthesis of coumarin derivatives for their antioxidant activity. For example, coumarin tethered 1,3,4-oxadiazole analogues have been synthesized and shown to possess significant radical scavenging activities, indicating their potential as antioxidant agents (Basappa et al., 2021).
Anticancer Applications
The synthesis of 4-hydroxycoumarin-based triazoles/oxadiazoles has been reported, with these compounds being evaluated as novel anticancer agents. The in vitro studies demonstrated their potent activity against various cancer cell lines, highlighting the susceptibility of HepG2 cells in particular (Hashemi et al., 2022).
Anti-Inflammatory and Analgesic Effects
Compounds derived from 1,3,4-oxadiazole and coumarin have been studied for their potential anti-inflammatory and analgesic effects. The synthesis of these derivatives and their pharmacological evaluation indicate promising results for their use in treating inflammation and pain (Khan et al., 2003).
Inhibition of DNA Oxidation
Coumarin-oxadiazole-appended phenols have been synthesized and studied for their ability to inhibit DNA oxidation and scavenge radicals. The presence of hydroxyl groups in these compounds enhances their antioxidant effectiveness, showing potential for preventing oxidative stress-related damage (Gong et al., 2015).
Fluorescence and Spectroscopic Applications
New fluorescent dyes based on tetracyclic pyrazolo[3,4-b]pyridine-coumarin chromophores have been developed, displaying high fluorescence quantum yields and good stability. These compounds are suitable for applications in living cell imaging, showcasing their utility in biochemical and medical research (Chen et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-12-7-6-11-8-13(17(21)22-14(11)9-12)16-19-18-15(23-16)10-4-2-1-3-5-10/h1-9,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHGYHHOVUKFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

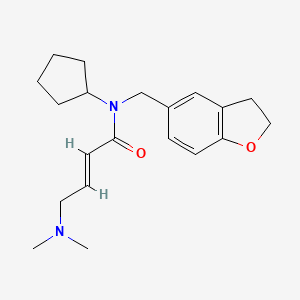
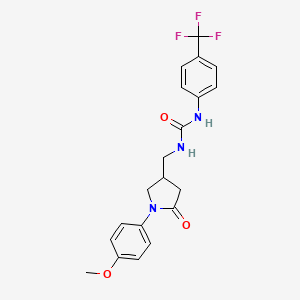
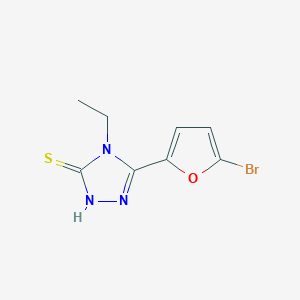
![4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2458241.png)
![N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2458242.png)
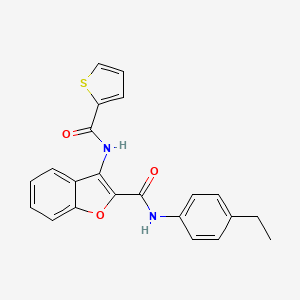
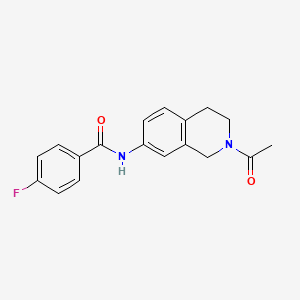

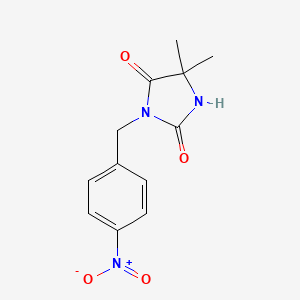
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2458252.png)
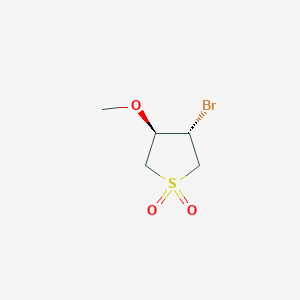
![4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2458255.png)
![N1-(2,2-diethoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2458258.png)
